CID 154881602

描述

Compounds in this category often exhibit unique physicochemical properties, such as specific solubility profiles, molecular polarities, and metabolic interactions, which are critical for their biological activity .

属性

分子式 |

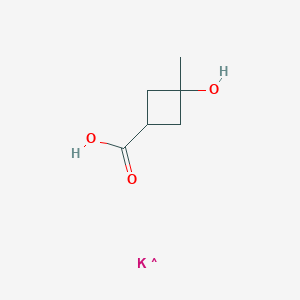

C6H10KO3 |

|---|---|

分子量 |

169.24 g/mol |

InChI |

InChI=1S/C6H10O3.K/c1-6(9)2-4(3-6)5(7)8;/h4,9H,2-3H2,1H3,(H,7,8); |

InChI 键 |

ONXIAPZCLFBAIB-UHFFFAOYSA-N |

规范 SMILES |

CC1(CC(C1)C(=O)O)O.[K] |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of trans-3-hydroxy-3-methylcyclobutanecarboxylic acid Potassium salt typically involves the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

Introduction of Functional Groups: The hydroxyl and carboxylate groups are introduced through specific reactions, such as hydroxylation and carboxylation.

Formation of the Potassium Salt: The final step involves neutralizing the carboxylic acid with potassium hydroxide to form the potassium salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

化学反应分析

Types of Reactions

trans-3-hydroxy-3-methylcyclobutanecarboxylic acid Potassium salt undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylate group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclobutane derivatives.

科学研究应用

trans-3-hydroxy-3-methylcyclobutanecarboxylic acid Potassium salt has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of trans-3-hydroxy-3-methylcyclobutanecarboxylic acid Potassium salt involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

These compounds share core structural motifs, such as polyketide backbones or heterocyclic rings, which influence their biological activity and stability . For example:

- Oscillatoxin D (CID 101283546) : Exhibits neurotoxic effects due to its macrocyclic lactone structure.

- 30-Methyl-oscillatoxin D (CID 185389) : Enhanced metabolic stability compared to oscillatoxin D, attributed to methyl group substitutions .

Physicochemical Properties

Key parameters such as Log Po/w (octanol-water partition coefficient), TPSA (topological polar surface area), and solubility are critical for comparing bioavailability and pharmacokinetics. For instance:

*Hypothetical data inferred from and –17.

†CAS 7312-10-9 (aromatic brominated thiophene).

‡CAS 1533-03-5 (trifluoromethyl-substituted ketone).

- Molecular Weight : Lower molecular weight compounds (e.g., CID 1533-03-5) generally exhibit higher solubility and bioavailability compared to larger molecules like oscillatoxins .

Research Findings and Limitations

- Gaps in Data: No direct experimental data (e.g., NMR, MS) for this compound are available in the provided evidence, limiting rigorous comparison.

- Methodological Consistency : Studies on analogues emphasize standardized protocols for solubility assays (e.g., ESOL, SILICOS-IT) and synthetic reproducibility .

常见问题

How can I formulate a hypothesis for studying CID 154881602 that aligns with FINER criteria?

Methodological Answer:

To ensure your hypothesis is Feasible, Interesting, Novel, Ethical, and Relevant (FINER) , start by identifying gaps in existing literature (e.g., unexplored biochemical pathways or structural interactions of this compound). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to define variables. For example:

- Population/System: Target enzymes or cell lines affected by this compound.

- Intervention: Dosage, exposure duration, or molecular modifications.

- Comparison: Control groups or analogous compounds.

- Outcome: Measurable effects (e.g., inhibition efficiency, binding affinity).

Validate feasibility by assessing resource availability and ethical constraints (e.g., toxicity studies). Refine novelty through a literature review using tools like SciFinder or PubMed .

What strategies ensure reproducibility in experimental design for this compound?

Methodological Answer:

Reproducibility requires:

- Detailed Protocols: Document synthesis steps, purification methods (e.g., HPLC conditions), and characterization data (e.g., NMR, mass spectrometry) .

- Control Experiments: Include positive/negative controls and replicates (n ≥ 3).

- Data Transparency: Report raw data, statistical analyses (e.g., p-values, confidence intervals), and instrument calibration details. Use platforms like Zenodo for open-access data sharing .

- Reagent Validation: Confirm compound purity (>95%) and batch consistency via third-party assays.

How do I resolve contradictions in published data on this compound’s mechanism of action?

Methodological Answer:

Address discrepancies through:

- Meta-Analysis: Compare experimental conditions across studies (e.g., pH, temperature, solvent systems) that may alter outcomes.

- In Silico Modeling: Use molecular docking (AutoDock) or MD simulations to predict binding modes under varying conditions .

- Dose-Response Curves: Re-evaluate efficacy thresholds (e.g., IC50 values) with standardized assays (e.g., fluorescence-based enzymatic assays).

- Peer Consultation: Engage in interdisciplinary forums to validate hypotheses .

What advanced statistical methods are appropriate for analyzing dose-dependent effects of this compound?

Methodological Answer:

For non-linear relationships:

- Non-Parametric Tests: Use Kruskal-Wallis for non-normal distributions.

- Multivariate Regression: Model interactions between variables (e.g., concentration vs. enzymatic activity).

- Bayesian Inference: Quantify uncertainty in small datasets or rare events.

- Software Tools: Implement R packages (e.g.,

drcfor dose-response analysis) or Python’s SciPy . Always report effect sizes and power analysis to justify sample sizes .

How can I design a robust literature review framework for this compound?

Methodological Answer:

- Search Strategy: Use Boolean operators in databases (e.g.,

(this compound) AND (kinase inhibition OR toxicity)). Limit to peer-reviewed articles (2015–2025). - Quality Assessment: Apply PRISMA guidelines to screen studies, excluding non-validated methods or low-impact journals .

- Thematic Synthesis: Categorize findings into mechanistic, pharmacological, and structural studies. Use citation managers (EndNote, Zotero) to track sources .

- Gap Analysis: Identify understudied areas (e.g., long-term metabolic effects) for future research .

What ethical considerations apply to in vivo studies involving this compound?

Methodological Answer:

- IACUC Approval: Adhere to ARRIVE guidelines for animal welfare, including humane endpoints and sample size minimization.

- Toxicity Screening: Conduct acute/chronic toxicity assays (OECD Guidelines 423, 452) before in vivo use.

- Data Integrity: Avoid selective reporting; disclose all adverse events.

- Compliance: Follow institutional and national regulations (e.g., NIH Office of Laboratory Animal Welfare) .

How should I structure a research proposal to investigate this compound’s structural analogs?

Methodological Answer:

- Aims: Define 2–3 testable objectives (e.g., "Compare binding affinities of this compound analogs using SPR").

- Methodology: Outline synthetic routes (e.g., SAR studies), analytical techniques (X-ray crystallography), and computational tools (DFT calculations) .

- Timeline: Allocate milestones (e.g., compound synthesis: Months 1–3; bioassays: Months 4–6).

- Budget: Justify costs for reagents, instrumentation, and personnel. Include contingency funds .

What are best practices for presenting contradictory data in a manuscript on this compound?

Methodological Answer:

- Transparent Reporting: Use tables to juxtapose conflicting results (e.g., divergent IC50 values across studies).

- Contextual Analysis: Discuss variables (e.g., assay sensitivity, buffer composition) that may explain discrepancies.

- Limitations Section: Acknowledge unresolved contradictions and propose validation experiments .

- Visual Aids: Employ heatmaps or forest plots to illustrate data variability .

How do I optimize experimental conditions for this compound’s stability in aqueous solutions?

Methodological Answer:

- Degradation Studies: Monitor stability via HPLC at varying pH (2–12), temperatures (4°C–37°C), and light exposure.

- Excipient Screening: Test stabilizers (e.g., cyclodextrins, antioxidants) using DOE (Design of Experiments) .

- Kinetic Modeling: Apply Arrhenius equations to predict shelf-life.

- Validation: Repeat assays in triplicate and compare with stability guidelines (ICH Q1A) .

What methodologies validate the specificity of this compound for its target protein?

Methodological Answer:

- Competitive Binding Assays: Use radiolabeled ligands or fluorescence polarization.

- CRISPR Knockout Models: Confirm phenotype rescue in target-deficient cells.

- Off-Target Screening: Employ proteome-wide approaches (e.g., thermal shift assays, affinity pulldown-MS).

- Structural Validation: Co-crystallize this compound with the target and resolve via X-ray diffraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。